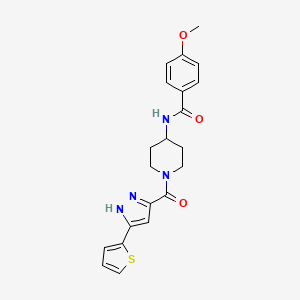
4-methoxy-N-(1-(3-(thiophen-2-yl)-1H-pyrazole-5-carbonyl)piperidin-4-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methoxy-N-(1-(3-(thiophen-2-yl)-1H-pyrazole-5-carbonyl)piperidin-4-yl)benzamide is a compound characterized by its unique molecular structure, combining a variety of chemical moieties. This intricate configuration endows the compound with specific physicochemical properties, making it a subject of interest in various scientific research fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-(1-(3-(thiophen-2-yl)-1H-pyrazole-5-carbonyl)piperidin-4-yl)benzamide typically involves multiple steps, each requiring precise conditions to ensure the formation of the desired product. These steps may include:
Formation of the pyrazole ring: : This step often starts with the cyclization of appropriate hydrazine derivatives with a diketone compound under acidic or basic conditions, yielding the core pyrazole structure.
Attachment of the thiophen-2-yl group:
Synthesis of the piperidine ring: : The piperidine moiety is commonly synthesized through hydrogenation of pyridine derivatives under high pressure and temperature.
Coupling reactions: : The key coupling reaction involves the attachment of the pyrazole and piperidine rings to the benzamide backbone, typically via an amidation reaction using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
While the lab-scale synthesis focuses on precision and purity, industrial production aims to optimize yield and cost-effectiveness. This may involve:
Continuous flow reactors: : For efficient and scalable reactions.
Catalyst optimization: : To reduce reaction time and increase yield.
Green chemistry approaches: : To minimize environmental impact and improve safety profiles.
Analyse Chemischer Reaktionen
Types of Reactions
4-methoxy-N-(1-(3-(thiophen-2-yl)-1H-pyrazole-5-carbonyl)piperidin-4-yl)benzamide undergoes several types of chemical reactions, including:
Oxidation: : Where the methoxy or thiophene group can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: : The carbonyl groups can be reduced to alcohols.
Substitution: : Various nucleophilic or electrophilic substitution reactions can occur, particularly on the benzene ring and the thiophene moiety.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include m-chloroperbenzoic acid (MCPBA) and potassium permanganate (KMnO₄).
Reduction: : Typical reducing agents are lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: : Nucleophiles like alkoxides and amines, and electrophiles like halogens, are used under various solvent conditions, often catalyzed by transition metals.
Major Products
These reactions yield a range of derivatives with modified functional groups, enhancing or altering the compound's biological and chemical properties.
Wissenschaftliche Forschungsanwendungen
4-methoxy-N-(1-(3-(thiophen-2-yl)-1H-pyrazole-5-carbonyl)piperidin-4-yl)benzamide finds applications across multiple domains:
Biology: : Investigated for its interaction with biological macromolecules, serving as a ligand in binding studies.
Medicine: : Explored for potential pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Industry: : Utilized in the development of specialty chemicals and as a precursor for more complex molecules.
Wirkmechanismus
The compound's mechanism of action involves:
Molecular Targets: : It interacts with specific proteins or enzymes, modulating their activity. For example, it might inhibit or activate enzymatic pathways, affecting cellular processes.
Pathways Involved: : The involvement of pathways like signal transduction, metabolic regulation, or gene expression is crucial for its biological effects. It might inhibit key enzymes, disrupt cellular signaling cascades, or alter membrane permeability.
Vergleich Mit ähnlichen Verbindungen
Comparison with Other Compounds
4-methoxy-N-(1-(3-(thiophen-2-yl)-1H-pyrazole-5-carbonyl)piperidin-4-yl)benzamide is compared with compounds such as:
N-(4-methoxyphenyl)-N'-(thiophen-2-ylmethylene)hydrazine: : Both share similar thiophene and methoxy functionalities but differ in their core structures, leading to distinct properties.
4-methoxy-N-(1-(pyridin-2-yl)piperidin-4-yl)benzamide: : The replacement of the pyrazole ring with pyridine results in altered chemical reactivity and biological activity.
Uniqueness
Feel free to dive deeper into any of these sections or let me know if there's a specific aspect you want to explore further.
Eigenschaften
IUPAC Name |
4-methoxy-N-[1-(5-thiophen-2-yl-1H-pyrazole-3-carbonyl)piperidin-4-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O3S/c1-28-16-6-4-14(5-7-16)20(26)22-15-8-10-25(11-9-15)21(27)18-13-17(23-24-18)19-3-2-12-29-19/h2-7,12-13,15H,8-11H2,1H3,(H,22,26)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSXIQRKAOYUNSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2CCN(CC2)C(=O)C3=NNC(=C3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

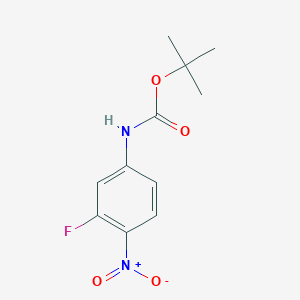
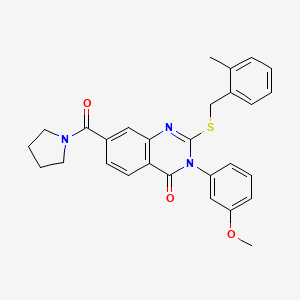
![N-(3-(6-methoxypyridazin-3-yl)phenyl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2743136.png)

![2-nitro-N-[4-(trifluoromethyl)benzyl]benzenesulfonamide](/img/structure/B2743139.png)
![2-[1-(3-methylbenzenesulfonyl)pyrrolidin-3-yl]-2H-1,2,3-triazole](/img/structure/B2743140.png)
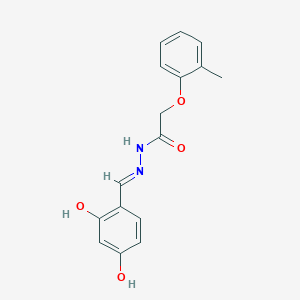
![2-iodo-N-[2-(4-nitrophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2743143.png)
![1-[5-(6-chloropyridine-3-carbonyl)-3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-1-yl]ethan-1-one](/img/structure/B2743144.png)

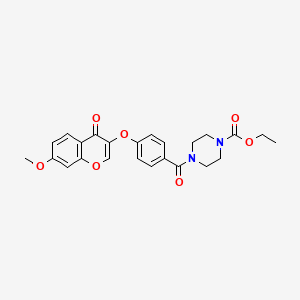
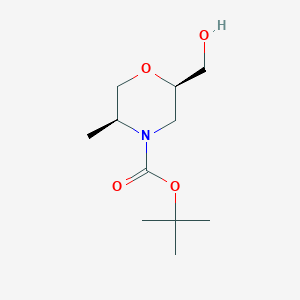
![2-Hydroxy-5-[(5-oxo-6-phenyl-4,5-dihydro-1,2,4-triazin-3-yl)amino]benzoic acid](/img/structure/B2743153.png)
